4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide
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Overview
Description
4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide is a chemical compound known for its unique structure and properties. It is often used in research and development settings due to its specific interactions and reactivity.
Preparation Methods
The synthesis of 4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridine and benzenesulfonamide precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions
Scientific Research Applications
4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in targeting specific pathways or receptors.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use. The compound’s trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Compared to other similar compounds, 4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide stands out due to its unique trifluoromethyl group, which enhances its chemical stability and reactivity. Similar compounds include:
- 4-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
- N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide
- 4-methyl-N-(1-pyridin-4-ylethyl)benzenesulfonamide These compounds share structural similarities but differ in their specific functional groups and reactivity .
Properties
CAS No. |
851165-68-9 |
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Molecular Formula |
C14H13F3N2O2S |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13F3N2O2S/c1-10-2-4-12(5-3-10)22(20,21)19-13(14(15,16)17)11-6-8-18-9-7-11/h2-9,13,19H,1H3 |
InChI Key |
AUSGSDWOYCOFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=NC=C2)C(F)(F)F |
Origin of Product |
United States |
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